molecular formula C45H33F5N2O5 B557595 Fmoc-Gln(Trt)-OPfp CAS No. 132388-65-9

Fmoc-Gln(Trt)-OPfp

Cat. No. B557595
CAS RN: 132388-65-9
M. Wt: 776.7 g/mol
InChI Key: OLYKAAWLZTVISS-UHFFFAOYSA-N
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Description

It has very low levels of dipeptide, free-amino acids, and acetic acid impurities .


Synthesis Analysis

Fmoc-Gln(Trt)-OPfp is used in peptide synthesis. The trityl-protecting group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp . Using this compound in peptide synthesis prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It also has better solubility properties than Fmoc-Gln-OH .


Molecular Structure Analysis

This compound, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented . Its molecular formula is C39H34N2O5 and its molecular weight is 610.7 g/mol .


Chemical Reactions Analysis

The use of this compound in peptide synthesis has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln . Coupling can be performed by standard procedures .


Physical And Chemical Properties Analysis

This compound has good solubility properties in most organic solvents . It is a white to slight yellow to beige powder .

Scientific Research Applications

  • Oligosaccharide Mimetics Synthesis : Fmoc-Gln(Trt)-OPfp, as part of a glycopeptide library, was used in the synthesis of glycopeptides that mimic oligosaccharides. These glycopeptides were rapidly identified using combinatorial library methodology and a novel screening method, proving effective in understanding oligosaccharide actions (Hilaire, Lowary, Meldal, & Bock, 1998).

  • Adsorption Studies : In a study analyzing the adsorption isotherms of molecularly imprinted polymers, this compound, a structural analogue of a template molecule, was used. This research provides insights into the molecular interactions and adsorption properties of these polymers (Kim & Guiochon, 2005).

  • Solid-Phase Synthesis of Glycopeptides : The application of glycosylated building blocks, including this compound, in the solid-phase synthesis of O-GlcNAc glycopeptides has been detailed. This research is significant in the synthesis of complex glycopeptides, especially those found in RNA-polymerase II and mammalian neurofilaments (Meinjohanns, Vargas-Berenguel, Meldal, Paulsen, & Bock, 1995).

  • High-Yield Synthesis of O-Glycopeptides : A study demonstrated the use of this compound in a convenient, high-yield, and stereoselective synthesis of O-glycopeptides. This method is notable for its efficiency and selectivity, vital in routine O-glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Multiple-Column Solid-Phase Glycopeptide Synthesis : this compound was used in the preparation of various O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin. This method illustrates its usefulness in the synthesis of diverse glycopeptides (Peters, Bielfeldt, Meldal, Bock, & Paulsen, 1991).

  • Histidine Protection in Peptide Synthesis : The trityl group in this compound is highlighted as an ideal side-chain protection group for His in peptide syntheses. This research contributes to understanding peptide synthesis and the role of protective groups (Sieber & Riniker, 1987).

  • Solid-Phase Synthesis of Glycopeptides with N-Dts and N-Aloc : The study compared the use of N-Dts and N-Aloc in the synthesis of glycopeptides, incorporating this compound as a building block. This research aids in optimizing solid-phase synthesis methods for complex glycopeptides (Carey, Huang, Wadsworth, & Burrell, 2009).

Mechanism of Action

Target of Action

Fmoc-Gln(Trt)-OPfp, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is a Fmoc protected amino acid derivative . It is primarily used as a reagent in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain . The Fmoc group of this compound serves as a protective group that prevents unwanted reactions during the synthesis process . The trityl group (Trt) specifically protects the glutamine residue .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. Specifically, it allows for the controlled addition of glutamine residues to the growing peptide chain . This can influence the structure and function of the resulting peptide, depending on the role of the glutamine residues within the peptide’s structure.

Pharmacokinetics

For instance, this compound has good solubility properties in most organic solvents , which can affect its availability during the synthesis process.

Result of Action

The use of this compound in peptide synthesis results in the incorporation of glutamine residues into the peptide chain . This can have various effects at the molecular and cellular level, depending on the specific role of the glutamine residues in the function of the peptide. For instance, glutamine residues can be involved in protein-protein interactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the temperature and the pH of the reaction environment . Furthermore, the stability of this compound can be affected by storage conditions .

Safety and Hazards

When handling Fmoc-Gln(Trt)-OPfp, it is recommended to not breathe the powder and to wash hands after using the material . It should be stored away from heat .

Future Directions

Fmoc-Gln(Trt)-OPfp is a commonly used base material in Fmoc strategy for peptide synthesis . Its use could continue to evolve with advancements in peptide synthesis techniques.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H33F5N2O5/c46-37-38(47)40(49)42(41(50)39(37)48)57-43(54)35(51-44(55)56-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36(53)52-45(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,51,55)(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYKAAWLZTVISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H33F5N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694216
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132388-65-9
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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